3,4-dichloro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide (FD4) is a synthetic benzamide derivative investigated for its potential antitumor properties. [] This compound is not naturally occurring and is specifically designed to target the Cyclophilin J (CYPJ) protein, which is often overexpressed in tumor cells. []
While the provided abstracts do not specifically detail the synthesis of 3,4-dichloro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide, they offer insights into the synthesis of similar benzamide and benzoxazinone derivatives. For instance, the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydro quinazolin-2-yl)methyl nitrite derivatives involves a multi-step reaction starting with 5-chloro-2-[(chloroacetyl)amino]benzoic acid. [] This information, along with the synthesis methods described for other benzamide derivatives, [, ] can potentially be extrapolated and modified for the synthesis of FD4.
3,4-dichloro-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide (FD4) is purported to exert its antitumor effects by targeting the Cyclophilin J (CYPJ) protein. [] Although the exact mechanism of action is not elaborated upon in the provided abstracts, the interaction with CYPJ suggests potential interference with its cellular functions, which may be crucial for tumor cell survival and proliferation.
CAS No.: 27821-45-0
CAS No.: 542-46-1
CAS No.: 32986-79-1
CAS No.: 62770-67-6
CAS No.: 614-46-0